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Compound of Interest

Compound Name: Tert-butyl 2-sulfamoylpropanoate

CAS No.: 2287298-70-6

Cat. No.: B2518896

Get Quote

Executive Summary
Sulfamoyl esters, chemically known as sulfamates (

), represent a critical pharmacophore in medicinal chemistry, serving as the core structure for
steroid sulfatase inhibitors (e.g., Estradiol sulfamate) and carbonic anhydrase inhibitors (e.g.,
Topiramate).

For the researcher, the sulfamoyl ester presents a unique spectroscopic challenge: it is a

structural hybrid of a sulfonate and a sulfonamide. Distinguishing it requires precise

identification of the

ester linkage alongside the sulfonamide-like

and

vibrations.

This guide provides a definitive spectral fingerprint for sulfamoyl esters, a comparative analysis

against their nearest structural analogs, and a validated experimental protocol for unambiguous
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identification.

Part 1: The Spectroscopic Fingerprint
The IR spectrum of a sulfamoyl ester is dominated by the interplay between the electronegative

ester oxygen and the sulfonyl group. This results in characteristic frequency shifts compared to

standard sulfonamides.

Primary Diagnostic Regions
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Vibrational Mode
Frequency Range (

)
Intensity

Description &
Mechanistic Insight

Stretching 3200 – 3400 Medium/Sharp

Primary Sulfamates (

): Appears as a

doublet

(asymmetric/symmetri

c). Secondary

Sulfamates (

): Single sharp band.

Note: These bands

disappear upon

exchange.

Stretching 1350 – 1420 Strong

The "Blue Shift"

Marker. The inductive

withdrawal of the ester

oxygen (

) stiffens the

bond, shifting this

peak to higher

frequencies compared

to sulfonamides (

).

Stretching 1170 – 1200 Strong

Symmetric stretching.

Often splits into

multiple bands due to

Fermi resonance or

conformational

isomers in the solid

state.

Stretching
1000 – 1050 Strong/Broad The Critical

Differentiator. This
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band confirms the

ester linkage,

distinguishing the

compound from a

sulfonamide. It is often

complex due to

coupling with skeletal

vibrations.

Stretching 900 – 960 Medium

Often obscured by the

fingerprint region but

useful for confirmation

if the

band is ambiguous.

Mechanistic Logic: The Inductive Shift
Why do sulfamoyl esters absorb at higher frequencies than sulfonamides?

Sulfonamide (

): The carbon attached to sulfur is moderately electronegative.

Sulfamate (

): The oxygen attached to sulfur is highly electronegative. This creates a strong inductive
effect (

), pulling electron density away from the sulfur. This reduces the

bond polarity but increases the bond order (stiffness), resulting in a higher wavenumber
absorption.

Part 2: Comparative Analysis (The Differential
Diagnosis)
In drug development, a common synthesis failure is the formation of a sulfonate (hydrolysis of

the amine) or a sulfonamide (wrong starting material). Use this table to triage your product.
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Table 1: Sulfamoyl Ester vs. Alternatives

Feature

Sulfamoyl Ester

(Sulfamate) (

)

Sulfonate (

)

Sulfonamide (

)

Present (

)
Absent

Present (

)

High (

)

High (

)

Lower (

)

Present (

)

Present (

)
Absent

Differentiation Target Molecule Missing N-H peaks.
Missing C-O-S peak;

Lower S=O freq.

Part 3: Experimental Protocol
To resolve the subtle shifts between sulfamates and sulfonates, high-resolution data is

required.

Method A: Attenuated Total Reflectance (ATR) – Routine
Screening

Crystal: Diamond or ZnSe.

Resolution:

(Critical for resolving

splitting).

Scans: 32–64.

Protocol:
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Clean crystal with isopropanol; ensure background is flat.

Apply solid sample. Pressure is key: Apply maximum pressure to ensure intimate contact,

as sulfamoyl esters are often crystalline solids with high refractive indices.

Note: ATR often shifts peaks slightly lower (by

) compared to transmission modes due to dispersion effects.

Method B: KBr Pellet – Structural Validation
For publication-quality spectra or when resolving the

region (which can be weak in ATR):

Ratio: 1 mg Sample : 100 mg dry KBr.

Grind: Pulverize in an agate mortar until no crystallites are visible (reduces Christiansen

effect/scattering).

Press: Evacuate air and press at 8-10 tons for 2 minutes.

Result: A transparent disk. If opaque, regrind.

Method C: Shake (Self-Validating Step)
If the

peaks are ambiguous (e.g., overlapping with

):

Dissolve 5 mg sample in

or dry DCM.

Add 1 drop

and shake vigorously.

Extract the organic layer and run the IR (liquid cell).
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Validation: The

bands at

will vanish or shift to

(

stretch), confirming the amine moiety.

Part 4: Visualizing the Logic
The following diagrams illustrate the decision-making workflow and the electronic theory

governing the spectral shifts.

Diagram 1: Spectral Validation Workflow
This flowchart guides the researcher through the identification process, filtering out common

synthesis byproducts.
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Unknown Sample Spectrum

Region 3200-3400 cm⁻¹
Is N-H present?

Region 1000-1050 cm⁻¹
Is C-O-S present?

Yes (Doublet/Singlet)

Result: SULFONATE
(Hydrolysis Product)

No (Absent)

Region 1350-1420 cm⁻¹
High freq S=O?

Yes (Strong Band)

Result: SULFONAMIDE
(Wrong Starting Material)

No (Absent)

No (<1350 cm⁻¹)

Result: SULFAMOYL ESTER
(Target Molecule)

Yes (>1350 cm⁻¹)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing sulfamoyl esters from structural analogs using key

spectral gates.

Diagram 2: Electronic Effects on S=O Frequency
Visualizing why the sulfamoyl ester absorbs at a higher frequency than the sulfonamide.
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Caption: The inductive effect of the ester oxygen increases the S=O bond order, resulting in a

characteristic high-frequency shift.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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